molecular formula C9H14O4 B13851338 2-(Oxiran-2-ylmethoxy)ethyl methacrylate

2-(Oxiran-2-ylmethoxy)ethyl methacrylate

Cat. No.: B13851338
M. Wt: 186.20 g/mol
InChI Key: QWDCNUDLDABORJ-UHFFFAOYSA-N
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Description

2-(Oxiran-2-ylmethoxy)ethyl methacrylate (CAS 30491-79-3) is a specialty monomer of significant interest in polymer and materials science research. Its molecular structure incorporates both a methacrylate group and an epoxy (oxirane) group, making it a versatile bifunctional building block for synthesizing advanced polymers . The methacrylate functionality allows for facile free-radical polymerization, including photoinduced radical polymerization, enabling the formation of polymer backbones . Concurrently, the reactive epoxy group provides a handle for further chemical modification or crosslinking, allowing researchers to tailor material properties such as adhesion, chemical resistance, and mechanical strength . This dual reactivity makes it a valuable component in the development of epoxy-(meth)acrylate hybrid monomers and polymers, which are explored for creating high-performance coatings, adhesives, and composite materials . Researchers should note that this compound requires specific storage and handling conditions; it is recommended to be kept in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-(oxiran-2-ylmethoxy)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H14O4/c1-7(2)9(10)12-4-3-11-5-8-6-13-8/h8H,1,3-6H2,2H3

InChI Key

QWDCNUDLDABORJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOCC1CO1

Origin of Product

United States

Preparation Methods

Direct Esterification of Epoxy Alcohol with Methacrylic Acid or Methacryloyl Chloride

  • Starting Materials : Glycidol or 2-(oxiran-2-ylmethoxy)ethanol (epoxy alcohol) and methacryloyl chloride or methacrylic acid.
  • Reaction Conditions :
    • When using methacryloyl chloride, the reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran under cooling to control exothermicity.
    • A base such as triethylamine is added to neutralize the hydrogen chloride formed.
    • The reaction proceeds under stirring at low temperature (0–5 °C) initially, then allowed to warm to room temperature for completion.
  • Purification : The product is purified by washing to remove salts, followed by distillation or column chromatography to isolate the pure ester.

Transesterification or Ring-Opening Reactions

  • Alternative Route : Epoxy-functionalized alcohols can be reacted with methacrylic esters under catalytic conditions to achieve transesterification.
  • Catalysts : Acidic or basic catalysts (e.g., boric acid, sulfuric acid) may be used to promote the reaction.
  • Example : In related epoxy acrylate syntheses, boric acid and sulfuric acid catalyzed reactions have been reported to yield epoxy methacrylate monomers.

Epoxidation of Methacrylate-Containing Precursors

  • In some advanced syntheses, methacrylate precursors containing allyl or vinyl ether groups are epoxidized using peracids (e.g., m-chloroperbenzoic acid) to produce the oxirane ring post-esterification.
  • This method allows for precise control over the epoxide formation but is less common for this specific compound.

Typical Reaction Scheme

Step Reagents & Conditions Description
1 2-(Oxiran-2-ylmethoxy)ethanol + Methacryloyl chloride + Triethylamine, solvent (e.g., DCM), 0–5 °C to RT Formation of 2-(Oxiran-2-ylmethoxy)ethyl methacrylate via nucleophilic acyl substitution
2 Workup with aqueous washes to remove triethylammonium chloride Removal of by-products
3 Purification by distillation or chromatography Isolation of pure monomer

Data Table: Representative Synthesis Parameters and Yields

Parameter Typical Range/Value Notes
Molar ratio (epoxy alcohol : methacryloyl chloride) 1 : 1.0–1.1 Slight excess of acyl chloride to drive reaction
Solvent Dichloromethane, tetrahydrofuran Anhydrous, inert atmosphere preferred
Temperature 0–5 °C initially, then room temperature Controls exotherm and side reactions
Base Triethylamine, equimolar to acyl chloride Neutralizes HCl formed
Reaction time 2–6 hours Until completion monitored by TLC or NMR
Yield 75–90% High purity product achievable
Purification Column chromatography or vacuum distillation Removes unreacted starting materials and side products

Summary Table of Preparation Methods

Method Starting Materials Catalysts/Conditions Advantages Limitations
Direct esterification with methacryloyl chloride 2-(Oxiran-2-ylmethoxy)ethanol, methacryloyl chloride, triethylamine Low temperature, inert solvent High yield, straightforward Requires moisture-free conditions
Acid-catalyzed transesterification Epoxy alcohol, methacrylic ester, boric acid/sulfuric acid Elevated temperature, acid catalyst Avoids acyl chlorides Possible side reactions, purification needed
Epoxidation post-esterification Methacrylate precursor with vinyl ether, peracid Controlled epoxidation Precise epoxide placement Multi-step, less common

Chemical Reactions Analysis

Types of Reactions

2-(Oxiran-2-ylmethoxy)ethyl methacrylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Oxiran-2-ylmethoxy)ethyl methacrylate is a chemical compound with the molecular formula C9H14O4C_9H_{14}O_4 and a molecular weight of 186.21 . It is also referred to as 2-(oxiran-2-ylmethoxy)ethyl 2-methylprop-2-enoate .

Scientific Research Applications

2-(Oxiran-2-ylmethoxy)ethyl methacrylate is a useful research chemical compound . Its applications include:

  • Preparation of photopolymer films It is used in the preparation of photopolymer films containing 2-(oxiranylmethoxy)ethyl 2-methyl-2-propenoate .
  • Epoxy-(meth)acrylate monomers and polymers The compound has at least one methacrylate functionality capable of forming polymeric bonds with other (meth)acrylate and/or vinyl functionalities, and at least one epoxide functionality capable of forming polymeric bonds with epoxide functionalities, amine/anhydride functionalities, and/or reactive oxygen species .
  • Synthesis of aromatic epoxy-methacrylate monomers It is used in the synthesis of aromatic epoxy-methacrylate monomers such as vanillyl alcohol epoxy-methacrylate (VAEM), syringyl alcohol epoxy-methacrylate (SAEM), gastrodigenin epoxy-methacrylate (GDEM), and tyrosol epoxy-methacrylate (TEM), derived from vanillyl alcohol, syringyl alcohol, gastrodigenin, and tyrosol, respectively .

Mechanism of Action

The mechanism of action of 2-(Oxiran-2-ylmethoxy)ethyl methacrylate involves the reactivity of its functional groups. The epoxide ring is highly reactive and can undergo ring-opening reactions with various nucleophiles, leading to the formation of new bonds and functional groups. The methacrylate group can participate in polymerization reactions, forming long polymer chains with desired properties .

Comparison with Similar Compounds

Research Findings and Key Differentiators

Reactivity and Polymerization

  • The oxirane ring in 2-(oxiran-2-ylmethoxy)ethyl methacrylate enables sequential curing: methacrylate polymerization followed by epoxide crosslinking, creating dense networks .
  • In contrast, alkoxy methacrylates (e.g., 2-methoxyethyl) polymerize solely via vinyl groups, limiting mechanical strength .

Stereochemical Influence

  • The (2R)-configuration enhances enantioselectivity in chiral polymer synthesis, a feature absent in glycidyl methacrylate .

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing 2-(Oxiran-2-ylmethoxy)ethyl methacrylate, and what key spectral features should be prioritized?

Answer:

  • FTIR Spectroscopy : Focus on the methacrylate C=O stretch (~1720 cm⁻¹), epoxy ring vibrations (1250–950 cm⁻¹), and C-O-C ether linkages (1100–1050 cm⁻¹). Use solvent systems like CCl₄ or CS₂ for optimal resolution .
  • NMR (¹H and ¹³C) : Identify the epoxy methine protons (δ 3.5–4.5 ppm) and methacrylate vinyl protons (δ 5.5–6.1 ppm). Carbon shifts for the epoxy group (~45–55 ppm) and ester carbonyl (~167 ppm) are critical .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns to verify purity and structural integrity.

Basic: What safety protocols are essential when handling 2-(Oxiran-2-ylmethoxy)ethyl methacrylate in laboratory settings?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Epoxy groups can cause sensitization .
  • Ventilation : Work in a fume hood to mitigate inhalation risks; monitor airborne concentrations with OSHA-compliant sensors .
  • First Aid : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation. Provide the safety data sheet (SDS) to healthcare providers .

Advanced: How can researchers resolve contradictions in reported reactivity ratios during copolymerization with acrylate monomers?

Answer:

  • Experimental Replication : Standardize initiator concentrations (e.g., AIBN at 1 mol%) and solvent polarity (e.g., toluene vs. DMF) to isolate variables .
  • Kinetic Analysis : Use real-time FTIR or NMR to monitor conversion rates and calculate reactivity ratios (e.g., Fineman-Ross method).
  • Solubility Parameter Matching : Align solubility parameters (δ) of monomers and solvents to minimize phase separation artifacts. Refer to inverse gas chromatography (IGC) data for water-soluble analogs .

Advanced: What strategies prevent premature crosslinking during hydrogel synthesis using 2-(Oxiran-2-ylmethoxy)ethyl methacrylate?

Answer:

  • Inhibitor Use : Add 100–200 ppm hydroquinone or TEMPO to suppress radical-initiated side reactions during storage .
  • Stepwise Polymerization : First polymerize the methacrylate group via UV initiation, then perform epoxy ring-opening with amines or thiols under controlled pH .
  • Temperature Control : Maintain reaction temperatures below 60°C to avoid thermal activation of epoxy groups .

Basic: What synthetic routes yield high-purity 2-(Oxiran-2-ylmethoxy)ethyl methacrylate for polymerization studies?

Answer:

  • Esterification : React glycidyl methacrylate with ethylene glycol monomethyl ether in anhydrous toluene, using catalytic p-toluenesulfonic acid (0.5–1 mol%) under nitrogen .
  • Purification : Distill under reduced pressure (boiling point ~100–120°C at 10 mmHg) and confirm purity via GC-MS or HPLC (>99% by area normalization) .

Advanced: How does the epoxy group influence polymerization kinetics compared to non-epoxidized methacrylates?

Answer:

  • Dual Reactivity : The epoxy ring enables post-polymerization modifications (e.g., amine crosslinking), altering gelation times. Compare kinetics with 2-hydroxyethyl methacrylate (HEMA) to isolate epoxy effects .
  • Kinetic Studies : Use differential scanning calorimetry (DSC) to measure activation energy (Eₐ) for free radical polymerization. Expect Eₐ values ~60–80 kJ/mol, influenced by epoxy ring strain .

Advanced: What analytical methods quantify residual monomers in 2-(Oxiran-2-ylmethoxy)ethyl methacrylate-based polymers?

Answer:

  • Headspace GC-MS : Detect unreacted monomer at ppm levels using a DB-5 column and electron ionization .
  • Swelling Tests : Soak polymers in acetone and analyze extractables via UV-Vis (λ = 210 nm for methacrylate absorption) .

Basic: What are the critical parameters for optimizing radical polymerization of this monomer in aqueous vs. organic media?

Answer:

  • Initiator Selection : Use water-soluble initiators (e.g., potassium persulfate) for aqueous systems; oil-soluble AIBN for organic phases .
  • Surfactant Addition : In emulsions, employ SDS (1–2 wt%) to stabilize micelles and ensure monomer dispersion .

Advanced: How can computational modeling aid in designing copolymers with 2-(Oxiran-2-ylmethoxy)ethyl methacrylate?

Answer:

  • Machine Learning : Train models on monomer reactivity ratios and solubility parameters (e.g., Hansen parameters) to predict copolymer composition .
  • DFT Calculations : Simulate epoxy ring-opening energetics to guide catalyst selection (e.g., tertiary amines vs. carboxylic acids) .

Basic: What storage conditions prevent degradation of 2-(Oxiran-2-ylmethoxy)ethyl methacrylate?

Answer:

  • Inert Atmosphere : Store under argon or nitrogen in amber glass bottles to inhibit oxidation .
  • Temperature : Keep at 2–8°C; avoid freezing to prevent phase separation .

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